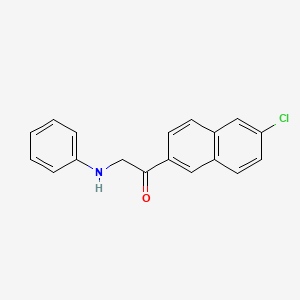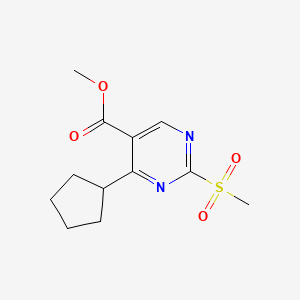![molecular formula C15H16N2O2S B15063446 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-2-yl]pyridine CAS No. 62247-26-1](/img/structure/B15063446.png)
3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-2-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Tosylazetidin-2-yl)pyridine: is a heterocyclic compound that features a pyridine ring fused with an azetidine ring, which is further substituted with a tosyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Tosylazetidin-2-yl)pyridine typically involves the formation of the azetidine ring followed by its functionalization with a tosyl group and subsequent attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring, followed by tosylation using tosyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(1-Tosylazetidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of reduced azetidine derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-(1-Tosylazetidin-2-yl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: Its ability to interact with biological targets makes it a valuable tool for drug discovery .
Medicine: In medicinal chemistry, 3-(1-Tosylazetidin-2-yl)pyridine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength .
Mécanisme D'action
The mechanism of action of 3-(1-Tosylazetidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Pyrrolidine derivatives: These compounds also feature a nitrogen-containing ring and are widely used in medicinal chemistry.
Spiro-azetidin-2-one derivatives: These compounds share the azetidine ring structure and exhibit diverse biological activities.
Uniqueness: 3-(1-Tosylazetidin-2-yl)pyridine is unique due to the presence of both the pyridine and tosyl-substituted azetidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
62247-26-1 |
|---|---|
Formule moléculaire |
C15H16N2O2S |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
3-[1-(4-methylphenyl)sulfonylazetidin-2-yl]pyridine |
InChI |
InChI=1S/C15H16N2O2S/c1-12-4-6-14(7-5-12)20(18,19)17-10-8-15(17)13-3-2-9-16-11-13/h2-7,9,11,15H,8,10H2,1H3 |
Clé InChI |
DKPUFRARSDUURX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC2C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


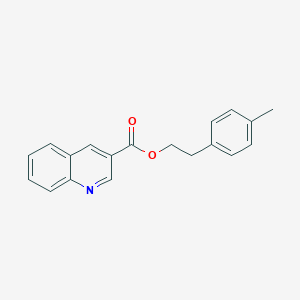
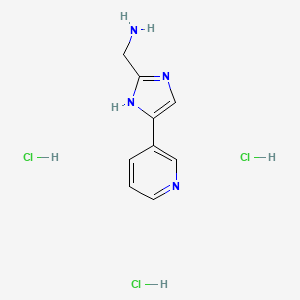
![1'-Benzyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B15063380.png)


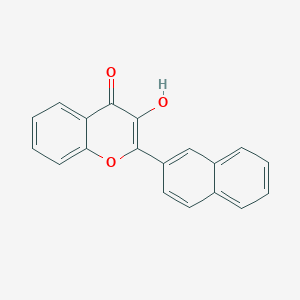

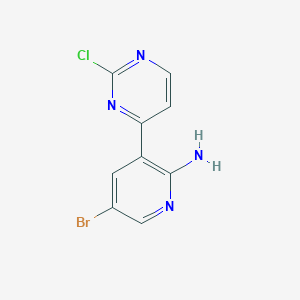
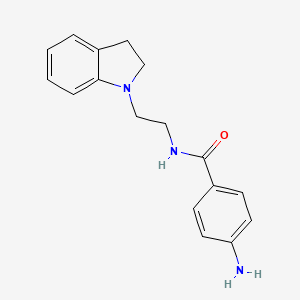
![4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran](/img/structure/B15063422.png)
